molecular formula C6H15NO2S B1442959 Ethyl(1-methanesulfonylpropan-2-yl)amine CAS No. 1248494-10-1

Ethyl(1-methanesulfonylpropan-2-yl)amine

Cat. No.: B1442959
CAS No.: 1248494-10-1
M. Wt: 165.26 g/mol
InChI Key: QHBFJJFWKWVELK-UHFFFAOYSA-N
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Description

Ethyl(1-methanesulfonylpropan-2-yl)amine is an organic compound with the molecular formula C6H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(1-methanesulfonylpropan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of ethylamine with a suitable sulfonyl chloride under basic conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-methanesulfonylpropan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Ethyl(1-methanesulfonylpropan-2-yl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(1-methanesulfonylpropan-2-yl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Ethyl(1-methanesulfonylpropan-2-yl)amine can be compared with other sulfonamide derivatives such as:

  • Mthis compound
  • Propyl(1-methanesulfonylpropan-2-yl)amine
  • Butyl(1-methanesulfonylpropan-2-yl)amine

These compounds share similar structural features but differ in their alkyl groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl group, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-ethyl-1-methylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-7-6(2)5-10(3,8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBFJJFWKWVELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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